molecular formula C17H14N2O5S B278302 N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide

Cat. No. B278302
M. Wt: 358.4 g/mol
InChI Key: FOVIUHCHYDSQOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as DBMTH, is a synthetic compound that has been widely studied in scientific research for its potential therapeutic applications. DBMTH is a member of the benzodioxole family of compounds, which are known to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of a protein called AKT, which is involved in the regulation of cell growth and survival. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to activate a protein called p53, which is involved in the regulation of programmed cell death.
Biochemical and Physiological Effects
N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have a variety of biochemical and physiological effects in scientific studies. In cancer cells, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the activity of certain enzymes involved in cell growth and proliferation, as well as induce apoptosis in cancer cells. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects and may help to prevent the death of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in scientific research is that it has been well-characterized and its synthesis method has been optimized for maximum yield and purity. Additionally, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for research purposes. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways or enzymes.

Future Directions

There are many potential future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide. One area of interest is the development of new compounds that are based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide but have improved pharmacological properties. Additionally, there is a need for further research to fully understand the mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide and to identify specific pathways or enzymes that are targeted by the compound. Finally, there is a need for further research to explore the potential therapeutic applications of N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide in a variety of disease models.

Synthesis Methods

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide can be synthesized using a multi-step process that involves the reaction of various reagents and catalysts. The synthesis method for N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been well-established in the scientific literature and has been optimized for maximum yield and purity.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the fields of cancer research and neurodegenerative diseases. In cancer research, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In neurodegenerative diseases, N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide

Molecular Formula

C17H14N2O5S

Molecular Weight

358.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamothioyl)-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C17H14N2O5S/c20-16(10-1-3-13-14(7-10)24-9-23-13)19-17(25)18-11-2-4-12-15(8-11)22-6-5-21-12/h1-4,7-8H,5-6,9H2,(H2,18,19,20,25)

InChI Key

FOVIUHCHYDSQOG-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=S)NC(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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